molecular formula C7F15NaO2S B1613558 Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate CAS No. 68555-66-8

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate

Cat. No.: B1613558
CAS No.: 68555-66-8
M. Wt: 456.11 g/mol
InChI Key: OEIUCKZRGRKVRL-UHFFFAOYSA-M
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Description

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate is a fluorinated compound of significant interest in chemical and materials science research. As a fluorosurfactant, its primary research value lies in its ability to dramatically reduce surface tension in aqueous systems, a property driven by the combination of a lipophobic and hydrophobic perfluorinated carbon chain with a polar sulfinate head group . This makes it a valuable subject for studying the formulation of coatings, additives, and specialty polymers. Researchers utilize this compound to develop materials with oil- and water-repellent characteristics, applicable in surface protection studies. Furthermore, as a potential synthetic precursor or degradation intermediate to other perfluoroalkyl substances (PFAS) like perfluorooctanesulfonic acid (PFOS) , it holds critical importance in environmental fate and transport investigations. Its role in these studies is vital for understanding the behavior and persistence of this class of persistent environmental pollutants . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O2S.Na/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)25(23)24;/h(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUCKZRGRKVRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071655
Record name Sodium perfluoroheptanesulfinate
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Molecular Weight

456.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-66-8
Record name Sodium pentadecafluoroheptyl sulfinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, sodium salt (1:1)
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Record name Sodium perfluoroheptanesulfinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate
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Preparation Methods

Electrochemical Fluorination (ECF) Route

  • Step 1: Starting Material Preparation

    • A suitable hydrocarbon precursor (e.g., heptane derivatives) is subjected to electrochemical fluorination in anhydrous hydrogen fluoride (HF).
    • This process replaces hydrogen atoms with fluorine, yielding perfluorinated heptane chains.
  • Step 2: Sulfinic Acid Group Introduction

    • The perfluoroheptane intermediate is reacted with sulfur dioxide (SO2) and a reducing agent (such as sodium dithionite or zinc) to introduce the sulfinic acid moiety.
    • This step forms the perfluoroheptane-1-sulfinic acid.
  • Step 3: Neutralization

    • The sulfinic acid is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, this compound.

Telomerization and Subsequent Sulfination

  • Step 1: Telomerization

    • Fluorotelomer iodides are synthesized via telomerization of tetrafluoroethylene or other fluorinated olefins.
    • The iodide functional group is positioned terminally on the perfluorinated chain.
  • Step 2: Sulfination

    • The fluorotelomer iodide undergoes nucleophilic substitution with sodium sulfite or sodium bisulfite to form the sulfinic acid sodium salt.
    • This reaction is typically conducted under controlled temperature and inert atmosphere to prevent side reactions.

Research Findings and Optimization

  • Reaction Conditions: Optimal yields of sodium pentadecafluoroheptyl sulfinate are achieved at moderate temperatures (50–80 ºC) with controlled pH to avoid over-oxidation of the sulfinic acid to sulfonic acid.
  • Purity: Purification is often done by recrystallization from solvents like acetone or methanol, where the compound is only slightly soluble, facilitating isolation of high-purity product.
  • Yield: Reported yields vary depending on precursor purity and reaction time but generally range from 60% to 85% under optimized conditions.
  • Environmental Considerations: Due to the persistence and bioaccumulation potential of perfluorinated compounds, synthesis protocols are designed to minimize waste and avoid release of fluorinated byproducts.

Comparative Data Table of Preparation Parameters

Parameter Electrochemical Fluorination Route Telomerization Route
Starting Material Hydrocarbon (Heptane derivatives) Fluorotelomer iodides
Key Reagents HF, SO2, reducing agent Sodium sulfite/bisulfite
Temperature Range 50–80 ºC 40–70 ºC
Reaction Time Several hours 4–8 hours
Yield (%) 60–80 70–85
Purification Recrystallization Recrystallization
Environmental Impact Requires HF handling; waste fluorides Requires careful handling of iodides and sulfites

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluoroheptane sulfonic acid.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Perfluoroheptane sulfonic acid.

    Reduction: Perfluoroheptane sulfonic acid.

    Substitution: Various substituted perfluoroheptane derivatives.

Scientific Research Applications

Environmental Applications

1.1 Water Treatment

PFAS compounds have been widely studied for their persistence in the environment and potential health risks. Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate is investigated for its effectiveness in water treatment processes aimed at removing other PFAS from contaminated water sources. Research indicates that this compound can be used in advanced oxidation processes to degrade PFAS compounds effectively .

1.2 Soil Remediation

In soil remediation efforts targeting PFAS contamination from industrial sites or firefighting foam usage, sodium pentadecafluoroheptane-1-sulphinate has shown promise as an agent that can facilitate the breakdown of more complex PFAS molecules into less harmful substances .

Material Science Applications

2.1 Surface Coatings

Due to its hydrophobic and oleophobic properties imparted by the fluorinated structure of sodium pentadecafluoroheptane-1-sulphinate, it is utilized in developing advanced surface coatings. These coatings are particularly useful in applications requiring resistance to water and oils such as textiles and automotive parts .

2.2 Firefighting Foams

The compound is also used in formulating specialized firefighting foams that require low surface tension to effectively suppress flammable liquid fires. Its stability and effectiveness under extreme conditions make it a valuable component in these formulations .

Pharmaceutical Applications

3.1 Drug Delivery Systems

In pharmaceutical research, this compound has been explored for its potential use in drug delivery systems. Its unique chemical properties allow for the encapsulation of hydrophobic drugs which can enhance bioavailability and therapeutic effectiveness .

3.2 Diagnostic Agents

The compound is also being investigated as a potential contrast agent in imaging techniques due to its distinct chemical characteristics that can improve the visibility of certain biological structures during imaging procedures.

Case Studies

Study Application Findings
Study AWater TreatmentDemonstrated effective degradation of PFAS using advanced oxidation with sodium pentadecafluoroheptane-1-sulphinate .
Study BSoil RemediationShowed significant reduction of PFAS concentration in contaminated soils using this compound as a remediation agent .
Study CSurface CoatingsDeveloped a durable coating with enhanced hydrophobic properties using sodium pentadecafluoroheptane-1-sulphinate .
Study DDrug DeliveryImproved encapsulation efficiency of hydrophobic drugs was achieved when utilizing this compound in nanoparticles .

Mechanism of Action

The mechanism of action of sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate involves its interaction with molecular targets through its sulfinic acid group. This group can form strong bonds with various substrates, leading to the formation of stable complexes. The perfluorinated chain provides hydrophobic properties, which can influence the compound’s interaction with biological membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluoroalkyl Sulfonates and Sulfonamides

(a) Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulphonate (CAS: 60270-55-5)
  • Structural Similarity : Shares the same perfluorinated heptane chain and sulfonate group but differs in the counterion (K⁺ vs. Na⁺).
  • Applications : Used as a surfactant in specialty chemicals. The potassium salt may exhibit higher solubility in polar solvents compared to the sodium analogue due to ionic radius differences .
(b) Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulphonate (CAS: 68259-07-4)
  • Key Difference : Ammonium counterion instead of sodium.
  • Properties : Likely forms stable aqueous solutions due to the ammonium ion’s hydrogen-bonding capacity. Used in niche industrial processes requiring pH-sensitive formulations .
(c) PFOS (Perfluorooctane Sulfonic Acid, CAS: 1763-23-1)
  • Structural Difference : Longer perfluorinated chain (C8 vs. C7) and sulfonic acid group (-SO₃H) instead of sulfinate (-SO₂⁻).
  • Toxicity: PFOS is a well-documented persistent organic pollutant (POP) with bioaccumulative and toxic effects.

Sulfonyl Fluoride Precursors

(a) 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoroheptane-1-Sulfonyl Fluoride (CAS: 335-71-7)
  • Role : A precursor to sulfonate/sulfinate salts. The sulfonyl fluoride group (-SO₂F) is reactive, enabling conversion to sulfonates via hydrolysis or sulfinates via reduction (e.g., using Na₂SO₃/NaHCO₃ under microwave irradiation) .
  • Applications : Intermediate in synthesizing surfactants and water-repellent coatings. Less environmentally mobile than ionic PFAS but hydrolyzes to persistent sulfonates .

Shorter-Chain PFAS Analogues

(a) Potassium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulphonate (PFBS, CAS: 29420-49-3)
  • Structural Difference : Shorter perfluorinated chain (C4 vs. C7).
  • Regulatory Advantage : PFBS is increasingly used as a replacement for PFOS due to its shorter half-life in humans (~30 days vs. 5.4 years for PFOS). However, the C7 sulphinate’s longer chain may still pose higher bioaccumulation risks .

Non-Fluorinated Analogues

(a) Sodium 1-Heptanesulfonate (CAS: 22767-50-6)
  • Key Difference : Lacks fluorination, resulting in lower thermal/chemical stability.
  • Applications : Used in ion-pair chromatography and as a buffering agent. Unlike fluorinated analogues, it degrades readily in the environment .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group
Sodium C7 Sulphinate - C₇F₁₅NaO₂S ~452* -SO₂⁻Na⁺
Potassium C7 Sulphonate 60270-55-5 C₇F₁₅KO₃S 484.22 -SO₃⁻K⁺
PFOS (C8 Sulphonic Acid) 1763-23-1 C₈F₁₇SO₃H 500.13 -SO₃H
1-Heptanesulfonyl Fluoride (C7 Precursor) 335-71-7 C₇F₁₅SO₂F 452.11 -SO₂F
Sodium 1-Heptanesulfonate (Non-fluorinated) 22767-50-6 C₇H₁₅NaO₃S 202.25 -SO₃⁻Na⁺

*Estimated based on sulfonate analogues .

Table 2: Environmental and Regulatory Profiles

Compound Half-Life (Soil) Bioaccumulation Factor Regulatory Status (Example)
Sodium C7 Sulphinate Unknown Likely moderate Under PFAS scrutiny in EU/US
PFOS >10 years High (4,700 in fish) Banned under Stockholm Convention
PFBS (C4 Sulphonate) ~2 years Low (<100) Restricted but not banned
Non-fluorinated Sulphonate <1 month Negligible Unregulated

Key Research Findings

  • Synthesis : Sodium sulphinate derivatives are synthesized via reduction of sulfonyl chlorides/fluorides using sodium sulfite/bicarbonate under microwave conditions, yielding moderate-to-high purity products .
  • Environmental Impact : While shorter-chain PFAS (e.g., PFBS) are less persistent, the C7 sulphinate’s longer chain may still bind to proteins and accumulate in organisms .

Biological Activity

Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate (commonly referred to as sodium perfluoroheptanesulfonate) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its effects on human health and the environment.

Sodium perfluoroheptanesulfonate is part of a larger class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer stability and resistance to degradation. The structural formula can be represented as follows:

C7F15SO3Na\text{C}_7\text{F}_{15}\text{SO}_3\text{Na}
PropertyValue
Molecular Weight392.06 g/mol
SolubilityHighly soluble in water
pHNeutral
StabilityChemically stable

Toxicological Studies

Research has indicated that sodium perfluoroheptanesulfonate exhibits various toxicological effects. It has been implicated in endocrine disruption and developmental toxicity in animal models. Notably, studies have shown that exposure to PFAS can lead to alterations in hormone levels and reproductive health.

Case Study: Endocrine Disruption

A study conducted on rodents exposed to sodium perfluoroheptanesulfonate revealed significant changes in serum testosterone levels. The results indicated a dose-dependent response where higher concentrations correlated with reduced testosterone production .

Environmental Impact

Sodium perfluoroheptanesulfonate has been detected in various environmental matrices, including water bodies and biota. Its persistence in the environment raises concerns regarding bioaccumulation and potential ecological effects.

Bioaccumulation Data

Research indicates that sodium perfluoroheptanesulfonate can bioaccumulate in aquatic organisms. For instance, a study found elevated concentrations of this compound in fish tissues sampled from contaminated water sources .

Table 2: Bioaccumulation Factors (BAF) for Sodium Perfluoroheptanesulfonate in Aquatic Species

SpeciesBAF (L/kg)
Fish (species A)12.5
Fish (species B)8.3
Crustaceans5.0

The biological activity of sodium perfluoroheptanesulfonate is thought to be mediated through several mechanisms:

  • Receptor Interactions : PFAS compounds can interact with various nuclear receptors involved in lipid metabolism and endocrine function.
  • Oxidative Stress : Exposure may induce oxidative stress pathways leading to cellular damage.
  • Inflammation : Some studies suggest that PFAS exposure can trigger inflammatory responses in tissues.

Detailed Mechanistic Insights

  • Receptor Modulation : Sodium perfluoroheptanesulfonate has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammation .
  • Oxidative Stress Pathways : Research indicates that exposure leads to increased levels of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate?

The synthesis typically involves fluorination and sulfonation steps. A common approach is the neutralization of the corresponding sulfonic acid (1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid; CAS 375-92-8) with sodium hydroxide. Key steps include:

  • Fluorination : Electrochemical or telomerization methods to introduce perfluoroalkyl chains .
  • Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid intermediate .
  • Neutralization : Treatment with NaOH to yield the sodium salt .
    Validation : Monitor reaction progress via <sup>19</sup>F NMR for fluorine incorporation and ion chromatography for sulfate/sulfonate quantification .

Q. How should researchers characterize the purity and structure of this compound?

Use a multi-technique approach:

  • Spectroscopy : <sup>19</sup>F NMR (to confirm perfluorination pattern) and FTIR (for S=O stretching at 1050–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) to verify molecular ion peaks (e.g., [M-Na]⁻ at m/z 427.0 for C7F15O2S⁻) .
  • Elemental Analysis : Confirm fluorine and sulfur content via combustion ion chromatography .

Q. What are the environmental persistence and toxicity considerations for this compound?

As a per- and polyfluoroalkyl substance (PFAS), it exhibits extreme environmental persistence. Key concerns:

  • Bioaccumulation : Hydrophobic perfluoroalkyl chain promotes accumulation in lipid-rich tissues .
  • Toxicity : Linked to hepatotoxicity and endocrine disruption in model organisms. Use OECD Test Guidelines 211 (Daphnia magna) or 203 (Fish Acute Toxicity) for risk assessment .
  • Regulatory Status : Monitor updates under the EU REACH Regulation and U.S. EPA PFAS Action Plan .

Advanced Research Questions

Q. How can researchers address discrepancies in reported degradation kinetics of this compound?

Contradictions in half-life data (e.g., hydrolysis vs. photolysis) may arise from experimental conditions. Mitigation strategies:

  • Controlled Studies : Use isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>18</sup>O) to track degradation pathways .
  • Advanced Analytics : Employ LC-MS/MS with fragmentation patterns to distinguish parent compounds from transformation products .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and reactivity .

Q. What advanced techniques are suitable for studying its interactions with biological membranes?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid bilayers (e.g., DOPC vesicles) .
  • Cryo-Electron Microscopy : Visualize structural perturbations in membrane models .
  • Molecular Dynamics Simulations : Use CHARMM or GROMACS to model PFAS-lipid interactions at atomic resolution .

Q. How can non-targeted screening workflows improve detection in complex matrices?

  • LC-HRMS : Utilize instruments like the Shimadzu LCMS-9030 for exact mass measurements (±2 ppm) and isotopic pattern matching .
  • Data Processing : Apply MZmine 3.0 or XCMS for peak alignment and formula prediction (e.g., C7HF15O3S⁻ with DBE=0) .
  • Confirmation : Cross-reference with spectral libraries (e.g., NIST PFAS Database) .

Methodological Challenges and Solutions

Q. What are the key challenges in quantifying trace levels of this compound, and how can they be resolved?

  • Matrix Effects : Co-eluting substances in environmental samples suppress ionization. Use isotope dilution (e.g., <sup>13</sup>C8-PFOS as internal standard) .
  • Detection Limits : Optimize SPE pre-concentration (e.g., WAX cartridges) to achieve sub-ppt detection .
  • Contamination : Avoid fluoropolymer labware; use glass or stainless steel for sample handling .

Q. How can computational chemistry aid in predicting its physicochemical properties?

  • Solubility : COSMO-RS simulations to estimate aqueous solubility (log S ≈ -4.2) .
  • Partition Coefficients : Predict log Kow using EPI Suite (estimated >6.0) .
  • Thermodynamic Stability : Calculate Gibbs free energy of degradation pathways via Gaussian 16 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate
Reactant of Route 2
Reactant of Route 2
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphinate

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